![molecular formula C9H13N5O B1475732 1-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamin CAS No. 2098041-98-4](/img/structure/B1475732.png)
1-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamin
Übersicht
Beschreibung
1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C9H13N5O and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Die Grundstruktur von Triazolopyridazin-Derivaten wurde auf ihr Potenzial zur Behandlung von Krebs untersucht. Diese Verbindungen können als Kinase-Inhibitoren wirken und spezifische Pfade ansteuern, die an der Proliferation von Krebszellen beteiligt sind. Beispielsweise haben bestimmte Derivate eine inhibitorische Aktivität gegen c-Met/VEGFR-2-Kinasen gezeigt, die eine entscheidende Rolle beim Tumorwachstum und der Metastasierung spielen . Die Fähigkeit, diese Kinasen zu hemmen, kann zur Entwicklung neuer Antitumortherapien führen.
Antibakterielle Eigenschaften
Triazolopyridazin-Verbindungen wurden auch auf ihre antimikrobiellen Eigenschaften untersucht. Sie können als wirksame Mittel gegen eine Vielzahl bakterieller und fungaler Krankheitserreger dienen. Dies ist besonders wichtig im Zusammenhang mit der zunehmenden Antibiotikaresistenz, bei der dringend neue Klassen von Antibiotika benötigt werden .
Analgetische und entzündungshemmende Anwendungen
Das analgetische und entzündungshemmende Potenzial von Triazolopyridazin-Derivaten macht sie zu Kandidaten für die Entwicklung neuer Schmerzmittel. Ihr Wirkmechanismus beinhaltet oft die Modulation enzymatischer Pfade, die Entzündungen und Schmerzen auslösen .
Antioxidative Wirkungen
Oxidativer Stress ist ein häufiger Weg, der zu verschiedenen chronischen Krankheiten führt. Triazolopyridazin-Derivate haben antioxidative Eigenschaften gezeigt, die zur Bekämpfung von oxidativem Schaden in Zellen genutzt werden könnten, um möglicherweise Erkrankungen wie neurodegenerative Erkrankungen zu verhindern oder zu lindern .
Enzyminhibition
Diese Verbindungen wurden auf ihre Rolle als Enzyminhibitoren untersucht. Sie können eine Reihe von Enzymen wie Carboanhydrase, Cholinesterase und Phosphatase ansteuern, die an verschiedenen physiologischen Prozessen beteiligt sind. Die Hemmung dieser Enzyme kann therapeutische Anwendungen bei Krankheiten haben, bei denen diese Enzyme dysreguliert sind .
Antidepressive und Antipsychotische Anwendungen
Die strukturellen Merkmale von Triazolopyridazin-Derivaten ermöglichen es ihnen, mit Rezeptoren des zentralen Nervensystems zu interagieren, was potenzielle Anwendungen als Antidepressiva und Antipsychotika bietet. Diese Interaktion kann zur Modulation von Neurotransmittersystemen führen, die an affektiven Störungen und Psychosen beteiligt sind .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
Similar compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests that the compound may interact with its targets by inhibiting their enzymatic activity, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways . For instance, inhibition of carbonic anhydrase can disrupt pH regulation and fluid balance in cells, while inhibition of cholinesterase can affect neurotransmission.
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral effects . These effects suggest that the compound may induce a variety of molecular and cellular changes, depending on the specific targets and pathways it affects.
Biochemische Analyse
Biochemical Properties
1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as c-Met kinase, which is involved in cell growth and differentiation . The interaction with c-Met kinase occurs through binding to the active site, leading to inhibition of its activity. Additionally, 1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine has been found to interact with phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways . The inhibition of PDE enzymes by this compound results in altered levels of cyclic nucleotides, affecting various cellular processes.
Cellular Effects
1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with c-Met kinase and PDE enzymes leads to changes in cell signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis . Furthermore, 1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine has been shown to modulate gene expression by altering the activity of transcription factors and other regulatory proteins. This modulation can result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of 1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of c-Met kinase, inhibiting its activity and preventing downstream signaling events . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, the compound’s interaction with PDE enzymes results in altered levels of cyclic nucleotides, affecting various cellular processes . The changes in cyclic nucleotide levels can influence the activity of protein kinases and other signaling molecules, leading to modulation of gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, including changes in cell signaling pathways, gene expression, and metabolic processes. These long-term effects have been observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when evaluating the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of 1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit c-Met kinase and PDE enzymes, leading to beneficial effects on cell proliferation and apoptosis . High doses of the compound have been associated with toxic and adverse effects, including myocardial degeneration and increased cardiac output in rats . These findings suggest that careful consideration of dosage is essential when evaluating the compound’s therapeutic potential and safety profile.
Metabolic Pathways
1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound is metabolized primarily by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . These metabolic pathways can affect the compound’s bioavailability, efficacy, and toxicity. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels, further impacting its biochemical properties and cellular effects.
Transport and Distribution
The transport and distribution of 1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to interact with membrane transporters, facilitating its uptake and distribution within cells . Once inside the cells, the compound can bind to specific proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, as well as its overall pharmacokinetic profile.
Subcellular Localization
The subcellular localization of 1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of the compound can affect its interactions with biomolecules, enzyme activity, and overall cellular effects.
Eigenschaften
IUPAC Name |
1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-3-15-9-5-4-7-11-12-8(6-10-2)14(7)13-9/h4-5,10H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBXRDCHAIKQNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


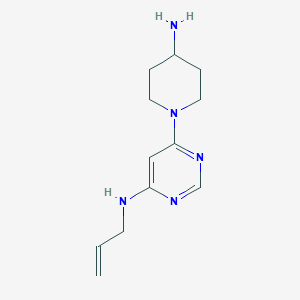
![tert-Butyl 3-[(benzylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1475650.png)


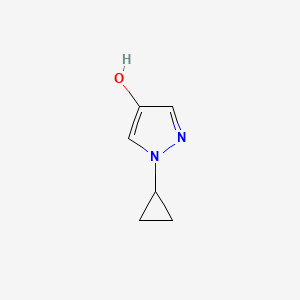
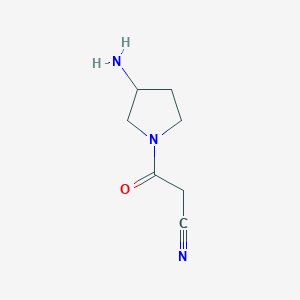
![3-Amino-4-[2-(1,3-dioxo-1,3-dihydro-isoindol-2-yloxy)-ethoxy]-benzonitrile](/img/structure/B1475659.png)
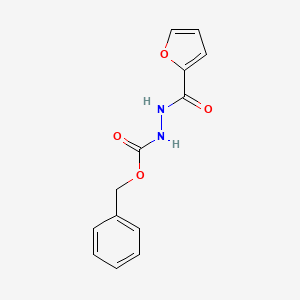

![Pyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1475664.png)
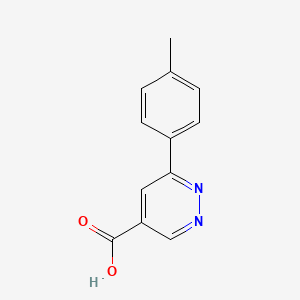
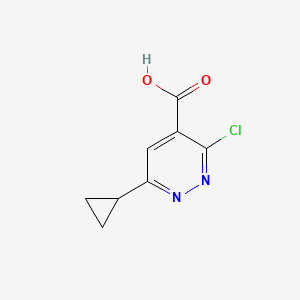

![4-[2-(Trifluoromethoxy)acetyl]benzoic acid](/img/structure/B1475670.png)
